molecular formula C14H11ClO4 B1305443 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester CAS No. 333435-04-4

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

Cat. No.: B1305443
CAS No.: 333435-04-4
M. Wt: 278.69 g/mol
InChI Key: OPOPFTSILPZGEL-UHFFFAOYSA-N
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Description

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester is a chemical compound known for its unique structure, which includes a furan ring substituted with a chlorocarbonyl group and a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorocarbonyl group: The chlorocarbonyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or oxalyl chloride.

    Esterification: The benzoic acid moiety is esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or thioesters.

Scientific Research Applications

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The furan ring and benzoic acid ethyl ester moiety may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.

    4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid propyl ester: Similar structure but with a propyl ester instead of an ethyl ester.

Uniqueness

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and potential applications in various fields. The presence of the chlorocarbonyl group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-2-18-14(17)10-5-3-9(4-6-10)11-7-8-12(19-11)13(15)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOPFTSILPZGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389626
Record name Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333435-04-4
Record name Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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